molecular formula C13H12N2O5S B8196424 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B8196424
M. Wt: 308.31 g/mol
InChI Key: UCDOMXQZYYKAEQ-QWRGUYRKSA-N
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Description

Properties

IUPAC Name

(4-nitrophenyl)methyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c16-12-11-5-10(21-12)6-14(11)13(17)20-7-8-1-3-9(4-2-8)15(18)19/h1-4,10-11H,5-7H2/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDOMXQZYYKAEQ-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C(=O)S2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN([C@@H]1C(=O)S2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate exhibit antimicrobial properties. The presence of the nitro group is known to enhance the biological activity of compounds against various pathogens, making it a candidate for developing new antimicrobial agents .

Analgesic Properties
Preliminary studies suggest that this compound may have analgesic effects, potentially through modulation of pain pathways. Further exploration into its mechanism could lead to the development of new pain relief medications .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for the construction of complex molecules through various chemical transformations such as nucleophilic substitutions and cycloadditions .

Chiral Auxiliary in Asymmetric Synthesis
This compound can act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its application in synthesizing pharmaceuticals with specific stereochemistry is crucial for enhancing therapeutic efficacy and reducing side effects .

Case Studies and Research Findings

StudyFindingsApplication
Antimicrobial Activity Study Demonstrated effectiveness against Gram-positive bacteriaDevelopment of new antibiotics
Analgesic Mechanism Exploration Identified modulation of pain receptorsPotential for new pain management therapies
Asymmetric Synthesis Research Utilized as a chiral auxiliary leading to high enantiomeric excessSynthesis of enantiomerically pure drugs

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Table 1: Key Structural Features
Compound Name Core Structure Substituents Heteroatoms (X, Y)
Target Compound (151072-00-3) Bicyclo[2.2.1]heptane 4-Nitrobenzyl ester X = S, Y = N
tert-Butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Bicyclo[2.2.1]heptane tert-Butyl ester X = O, Y = N
Benzyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate Bicyclo[2.2.1]heptane Benzyl ester X = O, Y = N
4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenylphosphono)oxy] derivative Bicyclo[3.2.0]heptene 4-Nitrobenzyl, diphenylphosphono, hydroxyethyl X = N, Y = O

Key Observations :

  • The thia (S) group in the target compound enhances electrophilicity compared to oxa (O) analogs, influencing reactivity in nucleophilic substitutions .
  • The 4-nitrobenzyl ester provides strong electron-withdrawing effects, stabilizing intermediates in β-lactam antibiotic synthesis .
Table 2: Physicochemical Properties
Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Solubility
Target Compound 308.31 1.523 543.8 -1.44 Low in water
tert-Butyl analog 213.23 1.2 ± 0.1 349.7 N/A Soluble in THF
Benzyl analog 233.26 N/A N/A N/A Soluble in DMSO
Table 3: Functional Roles
Compound Name Application Role in Synthesis
Target Compound Meropenem impurity control Intermediate in β-lactam antibiotic pathways
tert-Butyl analog Proline derivative synthesis Chiral building block for PET imaging agents
4-Nitrobenzyl azabicyclo[3.2.0]heptane Carbapenem precursors Phosphorylated intermediates in antibiotic design

Key Insights :

  • The tert-butyl analog is critical in synthesizing cis- and trans-4-[¹⁸F]fluoro-L-proline for positron emission tomography (PET), leveraging its stable bicyclic framework .
  • The benzyl analog serves as a precursor in chiral morpholine synthesis, a scaffold in central nervous system (CNS) drug discovery .

Biological Activity

4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from diverse studies, including its antiviral properties, interactions with specific enzymes, and structure-activity relationships.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₅S
Molecular Weight308.31 g/mol
CAS Number151072-00-3
LogP2.4088
PSA117.73 Ų

These properties suggest a moderate lipophilicity and potential for membrane permeability, which is crucial for biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to 4-nitrobenzyl derivatives. For instance, research has indicated that certain substituted 4-nitrobenzyl carbamates exhibit significant inhibitory effects against various RNA viruses, including HIV and Hepatitis C virus (HCV). The EC₅₀ values of some derivatives were reported as low as 3.4 μM, demonstrating their efficacy in inhibiting viral replication and enzyme activity associated with viral processes .

Enzyme Inhibition Studies

Inhibition of Enteropeptidase:
A detailed study evaluated the inhibitory effect of several analogs of this compound on human enteropeptidase. The IC₅₀ values ranged significantly among different analogs, with the most effective compound showing an IC₅₀ of approximately 68 nM. This highlights the compound's potential as a therapeutic agent in conditions where enteropeptidase activity needs modulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Studies suggest that modifications at specific positions on the benzyl ring can enhance or reduce activity significantly. For example, substituents that increase electron-withdrawing characteristics generally enhance reactivity towards target enzymes .

Table: IC₅₀ Values for Various Analogues

CompoundIC₅₀ (nM)Comments
Compound A180Moderate inhibition
Compound B84Improved affinity
Compound C68Highest potency observed

Case Study: Antiviral Efficacy

In a controlled study involving the evaluation of antiviral agents against HIV, derivatives of 4-nitrobenzyl showed promising results in reducing viral load in infected cell lines. The study noted that compounds with additional functional groups on the benzyl moiety tended to exhibit enhanced antiviral effects compared to their simpler counterparts .

Case Study: Enzyme Interaction

A separate investigation into the interaction of these compounds with enteropeptidase revealed that structural modifications could lead to significant changes in enzyme binding affinity and specificity. The docking studies indicated that certain modifications allowed for stronger ionic interactions with critical residues in the enzyme active site, thus enhancing inhibitory potency .

Q & A

Q. What are the established synthetic routes for 4-Nitrobenzyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate?

The synthesis typically begins with chiral precursors like trans-4-hydroxy-L-proline. Key steps include:

  • Protection of the amine group using benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions .
  • Esterification of the carboxylic acid, often employing SOCl₂/MeOH for safer methyl ester formation compared to diazomethane .
  • Tosylation of the hydroxyl group to facilitate cyclization, optimized with triethylamine and DMAP catalysis .
  • Reduction and cyclization using NaBH₄ or LiBH₄ to form the bicyclic framework .
  • Deprotection via catalytic hydrogenation (Cbz) or acidic conditions (Boc) .
    Total yields range from 59% (benzoyl protection) to 70% (Cbz protection), depending on the protecting group and reaction efficiency .

Q. What analytical techniques are critical for confirming the compound’s structure?

  • X-ray crystallography : SHELXL/SHELXS software refines crystal structures, resolving bond angles and stereochemistry .
  • NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., lactone carbonyl at ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Optical rotation : Measures enantiomeric purity, critical for chiral compounds .

Q. How should stock solutions be prepared and stored to ensure stability?

  • Solubility optimization : Use DMSO or DMSO/PEG300 mixtures, with sonication at 37°C to aid dissolution .
  • Storage : Aliquot solutions to avoid freeze-thaw cycles; store at -80°C (6-month stability) or -20°C (1-month stability) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis of the bicyclic framework?

  • Chiral starting materials : Use enantiomerically pure precursors like trans-4-hydroxy-L-proline to preserve stereochemistry .
  • Mitsunobu conditions : Employ for stereospecific lactone formation, ensuring retention of configuration .
  • Monitoring : Track enantiomeric excess via chiral HPLC or polarimetry .

Q. What methodologies resolve discrepancies in yields between N-protecting groups (e.g., Cbz vs. benzoyl)?

  • Deprotection efficiency : Cbz (hydrogenolysis) is milder and higher-yielding than benzoyl (acidic hydrolysis), reducing side reactions .
  • Reaction scalability : Cbz protocols avoid toxic reagents (e.g., diazomethane), improving safety and reproducibility .
  • Side-product analysis : Use LC-MS to identify byproducts (e.g., incomplete tosylation) and optimize stepwise conditions .

Q. How are common impurities characterized and mitigated during synthesis?

  • Byproducts : Include incomplete tosylation intermediates or over-reduced alcohols. These are identified via TLC/Rf comparison and HPLC retention times .
  • Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization removes impurities .
  • Mass balance : Quantify unreacted starting materials via ¹H NMR integration .

Q. What are the key considerations for introducing a thia bridge versus an oxa bridge?

  • Nucleophile selection : Thia bridges require sulfur nucleophiles (e.g., NaSH), while oxa bridges use hydroxyl groups .
  • Reaction kinetics : Thia formation may require higher temperatures due to sulfur’s lower nucleophilicity .
  • Characterization challenges : Sulfur’s electron density alters NMR shifts (e.g., ¹³C-S at ~40-50 ppm) and complicates X-ray refinement due to heavier atom scattering .

Q. How is the absolute configuration of the bicyclic core determined?

  • X-ray crystallography with Flack parameter : Refinement against anomalous dispersion data confirms handedness .
  • Chiral derivatization : Form diastereomers with known chiral agents and compare NMR/optical rotation data .
  • Computational modeling : Match experimental NMR/X-ray data with DFT-optimized structures .

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